molecular formula C17H23NO2 B5657482 (2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B5657482
M. Wt: 273.37 g/mol
InChI Key: JRBVXCPCOSPPGE-OUKQBFOZSA-N
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Description

(2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cycloheptyl group attached to an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with cycloheptylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired enamide product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enamide to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
  • Entacapone
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

Uniqueness

(2E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

(E)-N-cycloheptyl-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-16-11-7-6-8-14(16)12-13-17(19)18-15-9-4-2-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3,(H,18,19)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBVXCPCOSPPGE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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